2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol
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Overview
Description
2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol is a complex organic compound that belongs to the purine family It features a purine ring system substituted with an amino group, a benzylthio group, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the purine ring system, followed by the introduction of the amino and benzylthio groups. The final step involves the attachment of the ethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the purine ring or the benzylthio group.
Substitution: Nucleophilic substitution reactions can replace the amino or benzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(benzylthio)purine
- 2-Amino-6-(methylthio)purine
- 2-Amino-6-(ethylthio)purine
Uniqueness
2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol is unique due to the presence of the ethanol group, which can enhance its solubility and bioavailability. The benzylthio group also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2852-31-5 |
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Molecular Formula |
C14H15N5OS |
Molecular Weight |
301.37 g/mol |
IUPAC Name |
2-(2-amino-6-benzylsulfanylpurin-9-yl)ethanol |
InChI |
InChI=1S/C14H15N5OS/c15-14-17-12-11(16-9-19(12)6-7-20)13(18-14)21-8-10-4-2-1-3-5-10/h1-5,9,20H,6-8H2,(H2,15,17,18) |
InChI Key |
KRXTVNPUCJMDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3CCO)N |
Origin of Product |
United States |
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